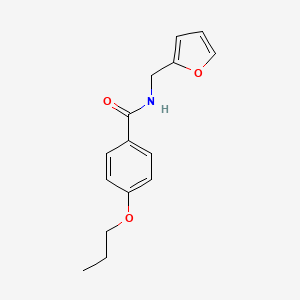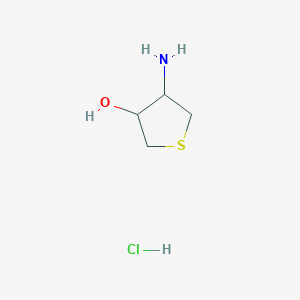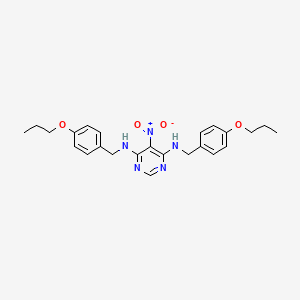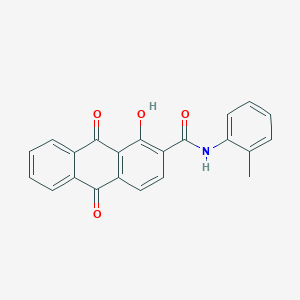
N-(2-furylmethyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-propoxybenzamide, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPB belongs to the class of benzamides and is a derivative of benzylamine.
Wirkmechanismus
The exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzamide is not fully understood. However, it is believed that N-(2-furylmethyl)-4-propoxybenzamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters and ion channels in the body. N-(2-furylmethyl)-4-propoxybenzamide has been shown to interact with the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(2-furylmethyl)-4-propoxybenzamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-propoxybenzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-furylmethyl)-4-propoxybenzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-4-propoxybenzamide is a relatively stable compound and can be easily synthesized in the laboratory. It has been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, the exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzamide is not fully understood, and further studies are needed to elucidate its pharmacological effects.
Zukünftige Richtungen
N-(2-furylmethyl)-4-propoxybenzamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for N-(2-furylmethyl)-4-propoxybenzamide research include:
1. Investigating the effects of N-(2-furylmethyl)-4-propoxybenzamide on other ion channels and neurotransmitters in the body.
2. Studying the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-4-propoxybenzamide in humans.
3. Exploring the potential of N-(2-furylmethyl)-4-propoxybenzamide as an anticancer agent.
4. Investigating the effects of N-(2-furylmethyl)-4-propoxybenzamide on other inflammatory and pain-related pathways.
Conclusion
N-(2-furylmethyl)-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties and has shown promising results in preclinical studies. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 2-aminomethylfuran in the presence of a base such as triethylamine. The reaction yields N-(2-furylmethyl)-4-propoxybenzamide as a white crystalline solid with a melting point of 101-103°C. The purity of N-(2-furylmethyl)-4-propoxybenzamide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-furylmethyl)-4-propoxybenzamide has also been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKGPCWWPCKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6418469 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)


![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)

![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
![2-(4-fluorophenyl)-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B4987102.png)

![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)